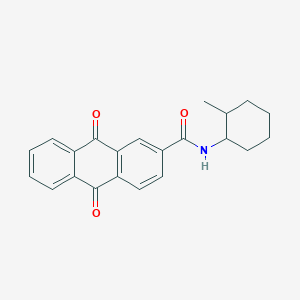
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as CDDO-Me, is a synthetic triterpenoid compound that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves the activation of the Nrf2 pathway, which is a key regulator of cellular defense against oxidative stress and inflammation. N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide activates Nrf2 by modifying the Keap1 protein, which normally inhibits Nrf2 activity. Once activated, Nrf2 induces the expression of various antioxidant and anti-inflammatory genes, leading to cellular protection.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory genes, the inhibition of tumor-promoting pathways, and the modulation of cellular signaling pathways. These effects are mediated by the activation of the Nrf2 pathway, which leads to cellular protection against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, its ability to induce apoptosis in cancer cells, and its potential for drug development. However, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide also has limitations, including its complex synthesis method, its potential toxicity at high doses, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its potential therapeutic applications in various diseases. Additionally, the combination of N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide with other drugs or therapies may enhance its efficacy and reduce its toxicity, making it a more promising candidate for drug development.
Synthesemethoden
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be synthesized through a multi-step process starting from 2,3-dimethylcyclohex-2-en-1-one. The synthesis involves several chemical reactions, including oxidation, reduction, and coupling reactions, to produce the final product. The process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor-promoting pathways. In inflammation, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorders, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of these diseases.
Eigenschaften
Produktname |
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide |
|---|---|
Molekularformel |
C22H21NO3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-(2-methylcyclohexyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C22H21NO3/c1-13-6-2-5-9-19(13)23-22(26)14-10-11-17-18(12-14)21(25)16-8-4-3-7-15(16)20(17)24/h3-4,7-8,10-13,19H,2,5-6,9H2,1H3,(H,23,26) |
InChI-Schlüssel |
OIGBFUYSVIRKGB-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)

![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B270550.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)


![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)